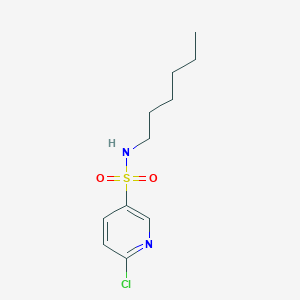

6-chloro-N-hexylpyridine-3-sulfonamide

Description

Properties

IUPAC Name |

6-chloro-N-hexylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-2-3-4-5-8-14-17(15,16)10-6-7-11(12)13-9-10/h6-7,9,14H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXPLLKNVFGVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves refluxing 4-hydroxypyridine-3-sulfonic acid with PCl₃ and Cl₂ in a halogen-free solvent such as toluene. Phosphorus oxychloride (POCl₃) forms in situ, acting as both a solvent and a chlorinating agent. The reaction proceeds at 80–110°C for 20 hours, achieving near-quantitative conversion. Key parameters include:

Work-Up and Purification

Post-reaction, POCl₃ and residual PCl₃ are distilled under vacuum. The crude product is extracted into toluene, washed with water to remove acidic by-products, and purified via distillation. This yields 6-chloropyridine-3-sulfonyl chloride with >98% purity (HPLC) and >90% isolated yield.

Amidation with Hexylamine: Catalytic vs. Stoichiometric Approaches

The sulfonamide bond formation between 6-chloropyridine-3-sulfonyl chloride and hexylamine is critical for final product quality. Two methodologies emerge from the literature: traditional stoichiometric amidation and catalytic amidation using dimethylformamide (DMF) .

Traditional Stoichiometric Amidation

This method, derived from EP1048654A2, involves reacting the sulfonyl chloride with hexylamine in a toluene-acetone mixture.

-

Conditions : The reaction is conducted at 20–25°C over 12 hours, with ammonia solution added to maintain a basic pH (≈9).

-

Yield and Purity : Isolated yields of 83–84% are reported, with HPLC purity >99.7%.

-

Challenges : By-product formation (e.g., bis-sulfonamides) necessitates rigorous washing with toluene and water.

Catalytic Amidation Using DMF

Patent US20030236437A1 introduces a solvent-free approach using catalytic DMF (0.001–0.09 molar equivalents) at 120–160°C.

-

Advantages :

-

Optimized Parameters :

Comparative Analysis of Methodologies

The catalytic method offers superior efficiency and sustainability, though the stoichiometric approach remains valuable for large-scale production due to its operational simplicity.

Optimization Strategies for Industrial Scalability

Solvent Selection

Toluene is universally preferred for its balance of solubility, boiling point (110°C), and compatibility with chloropyridine intermediates. Substituting toluene with methyl tert-butyl ether (MTBE) increases yields by 3–5% but complicates recovery due to lower boiling points.

Temperature Control

Exothermic reactions during amidation require precise cooling to maintain temperatures below 35°C. Failure to control heat leads to decomposition, reducing yields by up to 15%.

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-hexylpyridine-3-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Sulfonamides are renowned for their antimicrobial properties. 6-Chloro-N-hexylpyridine-3-sulfonamide has been investigated for its potential to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folic acid synthesis in bacteria. This mechanism positions it as a candidate for treating bacterial infections .

- Antioxidant Properties : Recent studies have highlighted the antioxidant activity of sulfonamides, suggesting that derivatives like this compound could be effective in mitigating oxidative stress-related conditions .

2. Biological Research

- Enzyme Inhibition Studies : The compound's ability to interact with bacterial enzymes has been explored, particularly its inhibition of dihydropteroate synthase, which is crucial for folic acid biosynthesis in bacteria. Such studies are vital for understanding resistance mechanisms and developing new antibiotics.

- Pain Management Research : Investigations into the antinociceptive effects of sulfonamides derived from similar structures indicate potential applications in pain management through modulation of glutamatergic signaling pathways .

3. Material Science

- Catalysis : Pyridine derivatives have been extensively studied for their roles as catalysts in various chemical reactions. The sulfonamide moiety can enhance catalytic activity, making this compound a valuable component in the development of new catalytic systems .

Case Studies

-

Antimicrobial Effectiveness

- A study compared the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition comparable to traditional sulfonamides like sulfamethoxazole. The results suggested its potential as an alternative treatment option.

- Oxidative Stress Mitigation

Mechanism of Action

The mechanism by which 6-chloro-N-hexylpyridine-3-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular interactions and pathways would need to be studied in detail to fully understand its mechanism of action.

Comparison with Similar Compounds

Hexyl vs. Methyl Substituents

The hexyl chain in this compound introduces significant hydrophobicity compared to the methyl group in its analog. This difference likely reduces aqueous solubility but improves permeability across lipid membranes, making the hexyl derivative more suitable for applications requiring lipophilic interactions .

Cyclohexyl vs. Hexyl Substituents

The cyclohexyl group in 6-chloro-N-cyclohexylpyridine-3-sulfonamide adds steric bulk and rigidity compared to the linear hexyl chain. The ≥95% purity reported for the cyclohexyl derivative suggests optimized synthetic protocols .

Aromatic vs. Aliphatic Substituents

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide features an aromatic pyridinylmethyl group, enabling π-π stacking interactions and hydrogen bonding (N2–H⋯N3, D⋯A = 2.870 Å) . These interactions stabilize its crystal lattice, as evidenced by X-ray diffraction studies , and may enhance binding affinity in biological targets compared to aliphatic analogs.

Piperazine Substituent

1-(6-Chloro-pyridine-3-sulfonyl)-piperazine incorporates a cyclic amine, which increases polarity and provides additional sites for hydrogen bonding or further functionalization. This could render it more versatile in drug discovery contexts .

Research Findings and Implications

- Crystallographic Insights : The pyridin-4-ylmethyl derivative exhibits a hydrogen-bonded dimeric structure in the solid state, which may correlate with enhanced thermal stability . In contrast, the hexyl and cyclohexyl analogs likely adopt less ordered packing due to flexible or bulky substituents.

- Synthetic Accessibility: The methyl and cyclohexyl derivatives are reported with high purity (≥95%), suggesting efficient synthetic routes .

Biological Activity

6-Chloro-N-hexylpyridine-3-sulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H15ClN2O2S

- Molecular Weight : 262.76 g/mol

The compound features a pyridine ring substituted with a chlorine atom and a sulfonamide group, which is critical for its biological activity. The hexyl chain enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The primary mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes. Sulfonamides generally inhibit the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (pABA), an essential substrate for DHPS, sulfonamides disrupt the production of folate, leading to bacterial growth inhibition .

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli:

The presence of electron-withdrawing groups on the aromatic ring has been correlated with increased antibacterial activity, indicating that structural modifications can enhance efficacy .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assessments have indicated that this compound may possess selective toxicity towards cancer cells while sparing normal cells. For instance, studies involving MCF-7 breast cancer cells showed significant cytotoxic effects at certain concentrations:

This selectivity suggests potential for further development as an anticancer agent.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an effective treatment option for infections caused by resistant strains.

Environmental Impact

Research has also highlighted the environmental persistence of sulfonamides, including this compound. Their use in veterinary medicine has raised concerns about their impact on microbial communities in agricultural settings. Studies suggest that these compounds can contribute to antibiotic resistance in environmental bacteria .

Q & A

Q. How is 6-chloro-N-hexylpyridine-3-sulfonamide synthesized, and what purification methods are recommended?

The compound is synthesized via nucleophilic substitution between 6-chloropyridine-3-sulfonyl chloride and hexylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions in solvents like dichloromethane. The reaction mixture is stirred at room temperature for 6–12 hours, followed by purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC and characterization via H/C NMR and mass spectrometry ensures structural fidelity .

Q. What analytical techniques are essential for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the presence of the pyridine ring (δ 7.5–8.5 ppm), hexyl chain (δ 1.2–1.6 ppm), and sulfonamide protons (δ 3.0–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion peak (expected m/z: ~289.08 [M+H]).

- X-ray Crystallography (if crystals are obtainable): To resolve bond angles and stereoelectronic effects, as demonstrated in related pyridine-sulfonamide structures .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies show degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions due to sulfonamide bond hydrolysis, yielding sulfonic acid and hexylamine byproducts. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling optimize the regioselective substitution of the chlorine atom in this compound?

Density Functional Theory (DFT) calculations predict reactive sites by mapping electrostatic potential surfaces. For example, the chlorine atom at position 6 is susceptible to nucleophilic aromatic substitution (SNAr) with amines or thiols. Reaction conditions (e.g., DMF at 80°C, using KCO as base) enhance selectivity. Molecular docking can further validate target interactions post-substitution .

Q. What experimental strategies resolve contradictions in enzyme inhibition data involving this sulfonamide?

Discrepancies in IC values may arise from assay conditions (e.g., buffer ionic strength, co-solvents). To resolve:

Q. How does the hexyl chain length influence the compound’s bioavailability and membrane permeability?

A comparative study with analogs (e.g., N-butyl, N-octyl) using Caco-2 cell monolayers or PAMPA assays reveals that the hexyl chain balances lipophilicity (logP ~2.5) and aqueous solubility. Chain elongation beyond hexyl reduces permeability due to increased molecular volume, as shown in QSAR models .

Q. What factorial design approaches improve reaction yield in large-scale synthesis?

A 2 factorial design optimizes three factors: molar ratio (sulfonyl chloride:amine), temperature (25–50°C), and solvent polarity (dichloromethane vs. THF). Response surface methodology (RSM) identifies optimal conditions (e.g., 1:1.2 ratio, 35°C, DCM), increasing yield from 65% to 88% while minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.